N-methylpyrrolidine-3-carboxamide
CAS No.: 1007870-02-1
Cat. No.: VC2276002
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007870-02-1 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | N-methylpyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9) |
| Standard InChI Key | BVOWXWSHDIGNRE-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1CCNC1 |
| Canonical SMILES | CNC(=O)C1CCNC1 |
Introduction
N-Methylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.18 g/mol . It is also known by its CAS number, 1007870-02-1 . This compound is a derivative of pyrrolidine, a five-membered ring amine, and is used in various chemical and pharmaceutical applications.
Synthesis and Applications
While specific synthesis methods for N-methylpyrrolidine-3-carboxamide are not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving pyrrolidine derivatives and carboxylic acid derivatives. The applications of N-methylpyrrolidine-3-carboxamide are not extensively documented, but it may be used as an intermediate in pharmaceutical or chemical synthesis due to its functional groups.
Related Compounds
A related compound is N-methylpyrrolidine-3-carboxamide hydrochloride, which has additional properties and applications due to the presence of the hydrochloride salt. This compound has a molecular formula of C₆H₁₃ClN₂O and is known for its potential in chemical synthesis and pharmaceutical research .
| Compound | Molecular Formula | CAS Number |
|---|---|---|
| N-Methylpyrrolidine-3-carboxamide | C₆H₁₂N₂O | 1007870-02-1 |
| N-Methylpyrrolidine-3-carboxamide Hydrochloride | C₆H₁₃ClN₂O | 1361115-18-5 |
Research Findings
While specific research findings on N-methylpyrrolidine-3-carboxamide are scarce, compounds with similar structures are often studied for their pharmacological properties. For instance, research on muscarinic acetylcholine receptors (mAChRs) involves compounds with diverse pharmacological activities, highlighting the potential for pyrrolidine derivatives in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume